1,7-Naphthyridine-2-carbaldehyde

EGFR kinase Kinase inhibition Cancer therapeutics

Researchers developing kinase inhibitors often struggle to source the correct 1,7-naphthyridine isomer for SAR studies. This 1,7-Naphthyridine-2-carbaldehyde provides the bioactive 1,7-scaffold essential for potent EGFR (vs. inactive 1,8-isomer) and PIP4K2A inhibition. • Reactive 2-aldehyde for imine, Knoevenagel, and Grignard chemistries • Scaffold of BAY-091/BAY-297 (selective PIP4K2A inhibitors) • Ideal for 4-anilino-1,7-naphthyridine-3-carbonitrile EGFR inhibitor libraries

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 1351516-00-1
Cat. No. B1403406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Naphthyridine-2-carbaldehyde
CAS1351516-00-1
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CN=C2)C=O
InChIInChI=1S/C9H6N2O/c12-6-8-2-1-7-3-4-10-5-9(7)11-8/h1-6H
InChIKeyWKOGUTJHFSUQNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Naphthyridine-2-carbaldehyde: Key Scaffold for Drug Discovery


1,7-Naphthyridine-2-carbaldehyde (CAS 1351516-00-1, C₉H₆N₂O, MW 158.16) is a heterocyclic building block featuring a reactive aldehyde group at the 2-position of the 1,7-naphthyridine core . This core is a privileged scaffold in medicinal chemistry, with 1,7-naphthyridine derivatives showing potent and selective kinase inhibition for targets like PIP4K2A [1] and EGFR [2], as well as activity in aldose reductase inhibition [3]. The aldehyde functionality enables diverse chemical derivatization, making it a versatile intermediate for constructing biologically active compounds .

Why 1,7-Naphthyridine-2-carbaldehyde Is Irreplaceable


Substitution with other naphthyridine isomers (e.g., 1,5-, 1,6-, 1,8-) or alternative heterocyclic aldehydes is not straightforward due to the 1,7-naphthyridine core's distinct biological activity profile. Direct comparative studies reveal that the 1,7-naphthyridine scaffold can retain high potency in kinase inhibition while the corresponding 1,8-naphthyridine analogues are significantly less active [1]. Furthermore, the specific nitrogen positioning in the 1,7-isomer creates unique binding interactions and physicochemical properties that differ from other naphthyridines [2], making it a non-interchangeable component in structure-activity relationship (SAR) studies.

Selection Evidence for 1,7-Naphthyridine-2-carbaldehyde


EGFR Kinase Inhibition: 1,7- vs 1,8-Naphthyridine

In a direct head-to-head study of 4-anilino naphthyridine-3-carbonitriles, compounds with a 1,7-naphthyridine core retained high EGFR kinase inhibitory potency, whereas analogues with a 1,8-naphthyridine core were significantly less active. [1]

EGFR kinase Kinase inhibition Cancer therapeutics

PIP4K2A Inhibition by 1,7-Naphthyridine Probes

Structure-activity relationship (SAR) studies led to the discovery of the 1,7-naphthyridine-based inhibitors BAY-091 and BAY-297, which are highly potent and selective for the lipid kinase PIP4K2A. [1]

PIP4K2A Chemical probe Lipid kinase

p38 MAP Kinase Inhibition

Patented 1,7-naphthyridine derivatives have been disclosed as p38 mitogen-activated protein kinase (MAPK) inhibitors, offering a distinct chemotype for therapeutic development in inflammatory diseases. [1]

p38 MAPK Kinase inhibition Inflammation

Aldose Reductase Inhibition by Naphthyridines

A series of naphthyridine derivatives, including those based on the 1,7-naphthyridine scaffold, demonstrated in vitro aldose reductase (ALR2) inhibitory activity, suggesting potential for treating diabetic complications. [1]

Aldose reductase Diabetes complications Enzyme inhibition

Versatile Aldehyde Handle for Derivatization

The aldehyde group at the 2-position of the 1,7-naphthyridine core serves as a versatile reactive handle for a wide range of chemical transformations, including reductive amination, Grignard reactions, and formation of Schiff bases, enabling efficient SAR exploration.

Chemical synthesis Building block Medicinal chemistry

Research Applications of 1,7-Naphthyridine-2-carbaldehyde


EGFR Kinase Inhibitor Development

Leverage the 1,7-naphthyridine core to design novel EGFR inhibitors. Studies have shown that 1,7-naphthyridine-based compounds retain high potency against EGFR, unlike less active 1,8-naphthyridine analogs. [1] 1,7-Naphthyridine-2-carbaldehyde serves as an ideal starting material for synthesizing 4-anilino-1,7-naphthyridine-3-carbonitrile derivatives for structure-activity relationship (SAR) studies.

PIP4K2A Chemical Probe Synthesis

Build focused libraries of 1,7-naphthyridine derivatives to target the lipid kinase PIP4K2A. The scaffold has yielded highly potent and selective inhibitors like BAY-091 and BAY-297, which are valuable tools for investigating PIP4K2A's role in cancer and other diseases. [2]

p38 MAP Kinase Inhibitor Exploration

Use 1,7-naphthyridine-2-carbaldehyde to synthesize new chemical entities for p38 MAPK inhibition. Patented 1,7-naphthyridine derivatives demonstrate activity against this key inflammatory target, offering a distinct chemotype for drug discovery programs. [3]

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